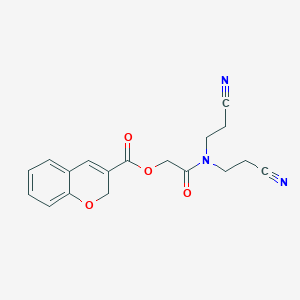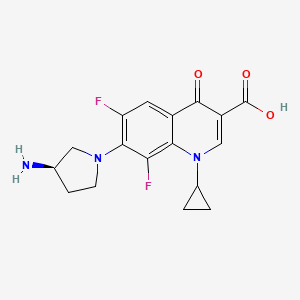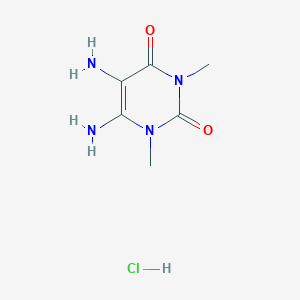
(7-Methoxyisoindolin-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxyisoindolin-1-yl)methanol is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group at the 7th position and a hydroxymethyl group at the 1st position of the isoindoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyisoindolin-1-yl)methanol typically involves the reaction of 7-methoxyisoindoline with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
(7-Methoxyisoindolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is 7-methoxyisoindoline-1-carboxylic acid.
Reduction: The major product is 7-methoxyisoindolin-1-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as 7-aminoisoindolin-1-ylmethanol or 7-thioisoindolin-1-ylmethanol.
科学研究应用
Chemistry
(7-Methoxyisoindolin-1-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules that can be used in drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (7-Methoxyisoindolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, this compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
7-Methoxyisoindoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Isoindoline-1-ylmethanol: Lacks the methoxy group, which affects its binding affinity and specificity.
7-Hydroxyisoindoline: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness
(7-Methoxyisoindolin-1-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which enhance its reactivity and binding properties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(7-methoxy-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-4-2-3-7-5-11-8(6-12)10(7)9/h2-4,8,11-12H,5-6H2,1H3 |
InChI 键 |
MSEZIELOGAYFCL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(NC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


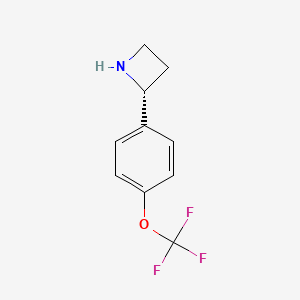



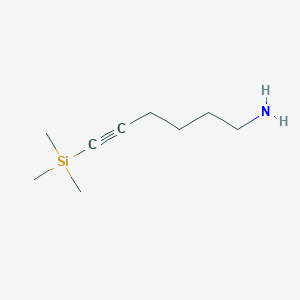

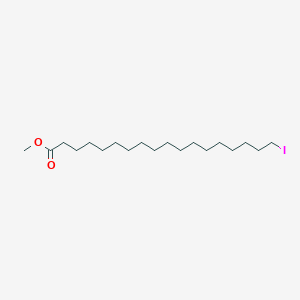

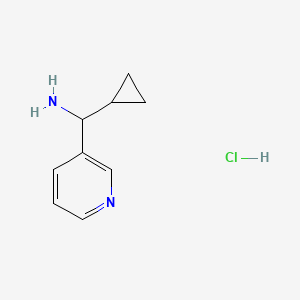
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
